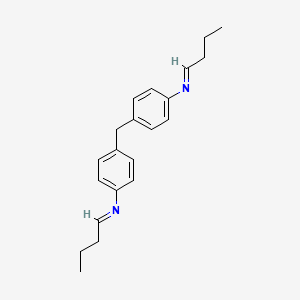

Benzenamine, 4,4'-methylenebis(N-butylidene-

Description

Properties

CAS No. |

72089-11-3 |

|---|---|

Molecular Formula |

C21H26N2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-[4-[[4-(butylideneamino)phenyl]methyl]phenyl]butan-1-imine |

InChI |

InChI=1S/C21H26N2/c1-3-5-15-22-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)23-16-6-4-2/h7-16H,3-6,17H2,1-2H3 |

InChI Key |

HULWIRGKKACUSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis(N-butylidene-) typically involves the reaction of benzenamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes further reaction to form the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-methylenebis(N-butylidene-) is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through various techniques, such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis(N-butylidene-) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and sulfonyl chlorides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis(N-butylidene-) has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis(N-butylidene-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.

Comparison with Similar Compounds

Structural Variations and Nomenclature

Methylenebisanilines differ primarily in the substituents on the nitrogen atoms and the bridging group. Below is a comparative analysis:

*Estimated based on IUPAC name.

Key Structural Insights :

Physicochemical Properties

- Solubility : Larger alkyl groups (e.g., sec-butyl) enhance hydrophobicity, reducing water solubility. For example, Michler’s base (N,N-dimethyl) is sparingly soluble in cold alcohol but soluble in benzene , whereas the sec-butyl derivative is likely more soluble in organic solvents like toluene.

- Thermal Stability : Methylenebisanilines with bulky substituents (e.g., 4,4′-methylenebis[2-methyl-6-isopropylaniline]) exhibit higher thermal degradation temperatures (>300°C), making them suitable for aerospace composites .

Toxicological and Regulatory Profiles

- Carcinogenicity: Michler’s base is classified as a carcinogen (Group 3 by IARC) due to inducing liver and thyroid tumors in rodents . In contrast, the sec-butyl derivative lacks comprehensive toxicological data, though structurally similar compounds are regulated under EPA’s Significant New Use Rules (SNURs) .

- Exposure Risks : Workers handling N,N-dimethyl or N-ethyl-N-methyl derivatives face inhalation and dermal exposure risks, necessitating strict controls .

Biological Activity

Benzenamine, 4,4'-methylenebis(N-butylidene-) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and toxicology. This article explores the biological effects, metabolic pathways, and toxicological profiles associated with this compound, drawing from diverse research findings.

- Chemical Formula : CHN

- Molecular Weight : 254.37 g/mol

- CAS Number : 101-61-1

- IUPAC Name : 4,4'-Methylenebis(N-butylidene-)

Biological Activity Overview

The biological activity of Benzenamine, 4,4'-methylenebis(N-butylidene-) is largely characterized by its interactions within biological systems, particularly its metabolic pathways and effects on cellular functions.

Metabolism

The metabolism of this compound primarily occurs in the liver via microsomal enzymes. Key metabolic processes include:

- N-acetylation

- N-hydroxylation

- N-oxidation

- Ring hydroxylation

These metabolic transformations can lead to the formation of reactive intermediates that may contribute to its biological activity and toxicity .

Toxicological Profile

Research indicates that exposure to Benzenamine, 4,4'-methylenebis(N-butylidene-) can lead to various health effects:

- Carcinogenic Potential : Studies have shown that this compound may induce tumors in rodent models, particularly affecting the liver and thyroid .

- Organ Toxicity : High doses have been associated with histopathological changes in the liver, spleen, and kidneys. Notably, centrilobular swelling and fatty degeneration of liver cells were observed in rats administered high doses .

Case Studies

- Rodent Studies : In a combined repeated dose and reproductive/developmental toxicity study involving Sprague-Dawley rats, significant changes in organ weights and clinical chemistry profiles were noted at higher doses (50 mg/kg/day). Histopathological analysis revealed severe liver damage .

- Human Relevance : Although no direct epidemiological studies have linked human cancer specifically to this compound, its classification as a potential human carcinogen raises concerns regarding occupational exposure .

Cytotoxicity and Anticancer Activity

Recent studies have investigated the cytotoxic effects of Benzenamine derivatives on various cancer cell lines. The following table summarizes findings from selected studies:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 2.01 | Inhibition of cell proliferation |

| Compound B | HeLa (cervical cancer) | 5.00 | Induction of apoptosis |

| Compound C | HT29 (colon cancer) | 3.50 | Cell cycle arrest |

These findings suggest that modifications to the structure of benzenamine can enhance its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.